molecular formula C12H24N6O6 B1446236 Gly-Gly-Arg acetate salt CAS No. 54944-27-3

Gly-Gly-Arg acetate salt

Cat. No. B1446236
CAS RN: 54944-27-3
M. Wt: 348.36 g/mol
InChI Key: LNHXDXQXMVMWFU-RGMNGODLSA-N
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Description

Gly-Gly-Arg acetate salt is a compound with the empirical formula C10H20N6O4 . It has a molecular weight of 288.30 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Molecular Structure Analysis

The molecular structure of Gly-Gly-Arg acetate salt is represented by the SMILES string CC(O)=O.NCC(=O)NC@@H=N)C(=O)NCC(O)=O . This indicates the presence of two glycine (Gly) residues and one arginine (Arg) residue, along with an acetate ion.

Scientific Research Applications

Peptide Application in Electrochemical Sensors : Peptides, including those similar to Gly-Gly-Arg, have been utilized in the development of electrochemical sensors. Such peptides can interact with specific targets, allowing for the sensitive detection of various substances, including environmental pollutants and biomarkers in food and environmental matrices. Electrochemical sensors offer the advantages of low cost, high sensitivity, and the ability to operate without the need for sophisticated equipment, making them suitable for in-situ analysis and real-time monitoring (Zambrano-Intriago et al., 2021).

Glyprolines in Regulatory Tripeptides : Glyprolines, including sequences similar to Gly-Gly-Arg, play a crucial role in the structure and function of regulatory oligopeptides. These peptides are involved in various bioactivities and are essential for the stabilization of oligopeptides in organisms, contributing to a complex spectrum of bioactivities. The systematic study of glyprolines can guide the development of new peptide-based medicinal drugs (Ashmarin, 2007).

Radiopharmaceuticals in Tumor Angiogenesis Imaging : Peptides containing the Arg-Gly-Asp sequence have been applied in tumor angiogenesis imaging and targeted therapy. These peptides target integrin αvβ3, overexpressed in tumor endothelial cells, and contribute to the molecular imaging and treatment of tumors. The development of derivatives aims to optimize biological characteristics such as affinity and pharmacokinetics, indicating the potential for peptides like Gly-Gly-Arg in enhancing tumor imaging and therapy applications (Lu & Wang, 2012).

Future Directions

While specific future directions for Gly-Gly-Arg acetate salt are not mentioned in the literature, peptide-based materials in general are a topic of ongoing research. For instance, peptide-based materials that exploit metal coordination are being studied for their potential applications in medicine, sensing, and environmental remediation .

properties

IUPAC Name

acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHXDXQXMVMWFU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-Gly-Arg acetate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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